![molecular formula C17H17N3O4S B3933698 3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3933698.png)
3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide
Overview
Description
3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide, also known as INCB018424, is a small molecule inhibitor that has been extensively studied in scientific research. It is a selective and potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. INCB018424 has shown promising results in various preclinical and clinical studies, making it a potential therapeutic target for various diseases.
Mechanism of Action
3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide selectively inhibits JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, 3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide blocks the downstream signaling pathways, leading to reduced inflammation and modulation of immune responses. This mechanism of action has been studied extensively in preclinical and clinical studies, and has shown promising results in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide have been extensively studied in preclinical and clinical studies. 3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide has been shown to reduce inflammation and modulate immune responses, leading to improved outcomes in various diseases. It has also been shown to have a favorable safety profile, with minimal adverse effects reported in clinical studies.
Advantages and Limitations for Lab Experiments
3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments, including its selective inhibition of JAK enzymes, which makes it a useful tool for studying the signaling pathways of cytokines and growth factors. However, it also has limitations, including its potential off-target effects and the need for careful optimization of dosing and exposure to achieve the desired effects.
Future Directions
There are several future directions for the study of 3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide, including its potential use in combination therapies for various diseases, and its potential as a therapeutic target for other diseases. Further studies are needed to fully understand the mechanisms of action of 3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide and its potential therapeutic applications. Additionally, the development of more selective and potent JAK inhibitors may lead to improved outcomes in various diseases.
Scientific Research Applications
3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide has been extensively studied for its therapeutic potential in various diseases, including rheumatoid arthritis, myelofibrosis, psoriasis, and other inflammatory disorders. It has also shown promising results in the treatment of certain cancers, such as lymphoma and leukemia. The selective inhibition of JAK enzymes by 3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide has been shown to reduce inflammation and modulate immune responses, making it a potential target for various diseases.
properties
IUPAC Name |
N-[(4-nitrophenyl)carbamothioyl]-3-propan-2-yloxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-11(2)24-15-5-3-4-12(10-15)16(21)19-17(25)18-13-6-8-14(9-7-13)20(22)23/h3-11H,1-2H3,(H2,18,19,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAJFACYEVDZGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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